molecular formula C21H24N2S B11089444 N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline

N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline

Cat. No.: B11089444
M. Wt: 336.5 g/mol
InChI Key: ZWKBQKJTKHWQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is a complex organic compound characterized by its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazole ring structure allows it to bind to specific sites, modulating the activity of these targets. This binding can lead to changes in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-3-(tert-butyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidenmethanamine
  • N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine

Uniqueness

Compared to similar compounds, N-[3-(TERT-BUTYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-(2,4-DIMETHYLPHENYL)AMINE is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

3-tert-butyl-N-(2,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H24N2S/c1-15-11-12-18(16(2)13-15)22-20-23(21(3,4)5)19(14-24-20)17-9-7-6-8-10-17/h6-14H,1-5H3

InChI Key

ZWKBQKJTKHWQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.